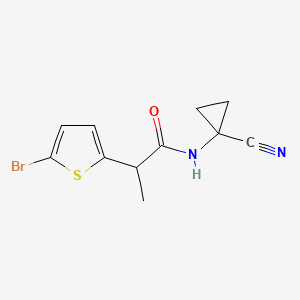
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide is a compound characterized by a complex molecular structure that includes a cyclopropyl group, a pyridazinone ring, and a pyrrolidine moiety. Its unique structure suggests potential for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclization Process: : The compound can be synthesized through a series of cyclization reactions, where the pyridazinone ring is formed via the cyclization of appropriate dicarbonyl intermediates.
Pyrrolidine Incorporation: : The pyrrolidine moiety is introduced via nucleophilic substitution reactions involving pyrrolidine derivatives and suitable electrophiles.
Industrial Production Methods
Batch Reactor Synthesis: : In industrial settings, the compound is often synthesized using batch reactor systems, optimizing reaction conditions to maximize yield and purity.
Flow Chemistry: : For large-scale production, flow chemistry techniques can be employed to enhance reaction efficiency and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of higher oxidation state derivatives.
Reduction: : Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group into alcohols.
Substitution: : Nucleophilic substitution reactions involving the pyrrolidine moiety can introduce various functional groups, enhancing the compound's chemical diversity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Sodium borohydride in a methanol solution.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation Products: : Formation of carboxylic acids and ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, offering insights into enzyme-substrate interactions.
Receptor Binding Studies: : Employed in studies to understand its binding affinity and activity at various biological receptors.
Medicine
Pharmaceutical Development: : Explored as a lead compound for the development of new therapeutic agents, particularly in oncology and anti-inflammatory treatments.
Drug Design: : Serves as a scaffold for designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: : Used in the development of novel materials with specific chemical and physical properties.
Agrochemicals: : Investigated for its potential use in the synthesis of agrochemical products for pest control and crop protection.
Wirkmechanismus
Enzyme Targeting: : The compound may inhibit enzyme activity by binding to the active site, disrupting normal enzymatic functions.
Receptor Interaction: : Interacts with specific cellular receptors, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide vs. 1-(2-(3-cyclohexyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide: : The cyclohexyl analog demonstrates variations in steric and electronic properties, affecting its reactivity and biological activity.
This compound vs. 1-(2-(3-cyclopropyl-6-hydroxy-pyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide: : The hydroxy derivative exhibits different hydrogen bonding interactions, influencing its solubility and binding affinity.
Highlighting Uniqueness
This compound stands out due to its unique combination of a cyclopropyl group and a pyridazinone ring, which provides distinct steric and electronic characteristics
And there you have it. This should keep the boredom at bay for a while!
Eigenschaften
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c15-14(21)11-2-1-7-17(11)13(20)8-18-12(19)6-5-10(16-18)9-3-4-9/h5-6,9,11H,1-4,7-8H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLROHIOZEJWCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2698709.png)
![3-(4-fluorophenyl)-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2698710.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2698711.png)
![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)



![3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

![N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)

